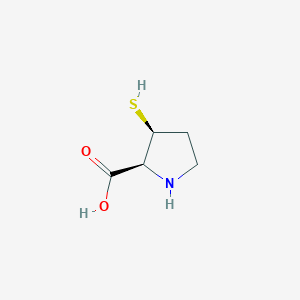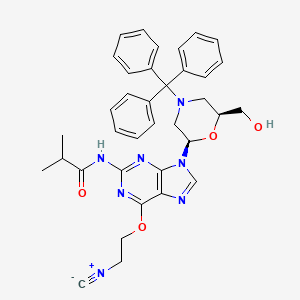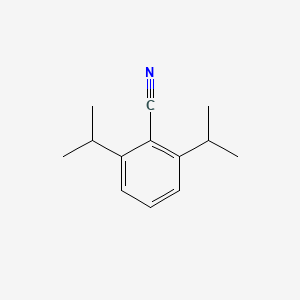
Isoquinoline-6-carboxylic acid hydroxyamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline-6-carboxylic acid hydroxyamide is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-6-carboxylic acid hydroxyamide typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline-6-carboxylic acid as the starting material.
Amidation Reaction: The carboxylic acid group is converted to the corresponding hydroxyamide using appropriate reagents such as hydroxylamine hydrochloride in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline-6-carboxylic acid hydroxyamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamide group to an amine or other reduced forms.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Isoquinoline-6-carboxylic acid hydroxyamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Materials Science: Isoquinoline derivatives are explored for their potential use in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of isoquinoline-6-carboxylic acid hydroxyamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: Isoquinoline derivatives can intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoquinoline-5-carboxylic acid
- Quinoline-6-carboxylic acid
- Quinoline-5-carboxylic acid
Uniqueness
Isoquinoline-6-carboxylic acid hydroxyamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyamide group provides additional reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
N-hydroxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-14)8-1-2-9-6-11-4-3-7(9)5-8/h1-6,14H,(H,12,13) |
InChI-Schlüssel |
HNHOPQUOTFBMMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


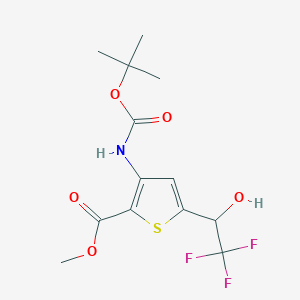
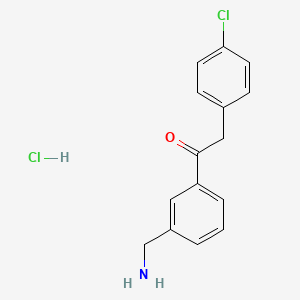
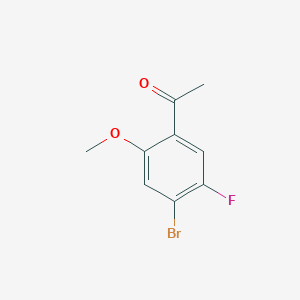

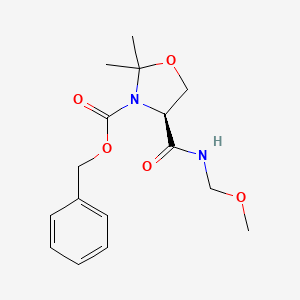
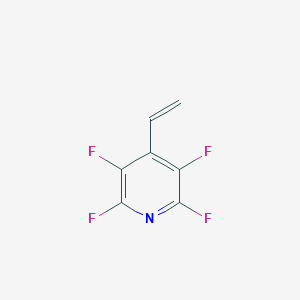
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
